Ophiopogonanone E, a compound derived from the traditional Chinese medicine Ophiopogon japonicus, has garnered attention due to its diverse pharmacological properties. Research has explored its potential applications in various fields, including oncology, cardiology, endocrinology, and more. This comprehensive analysis aims to elucidate the mechanisms of action and applications of Ophiopogonanone E by examining relevant studies.
OP-D has shown significant anti-tumor activity against prostate cancer cells, both in vitro and in vivo, suggesting its potential as an anti-cancer agent1. It also exhibits anti-cancer activity in lung carcinoma by abrogating STAT3 signaling and causing an imbalance in GSH/GSSG, leading to apoptosis and reduced tumor growth9.
In the field of cardiology, MO-A and OP-D have been reported to protect against myocardial ischemia/reperfusion injury by reducing infarct size and apoptosis, improving cardiac function, and attenuating blood-brain barrier disruption2610. OP-D also alleviates cardiac hypertrophy by upregulating CYP2J3 and suppressing inflammation8.
MO-A has been found to alleviate high-fat diet-induced hyperlipidemia by affecting lipid metabolism enzymes and gene expression related to lipid metabolism, offering a potential treatment for dyslipidemia7.
MO-A's role in cerebral ischemia/reperfusion injury includes reducing infarct volume, brain edema, and neurological deficits, suggesting its neuroprotective potential6.
OP-D's antioxidative properties contribute to its anti-osteoporotic effects, promoting the proliferation of osteoblasts and reducing osteoclastic differentiation, which may benefit bone-related disorders3.
Ophiopogonanone E can be synthesized through various methods, including both natural extraction and synthetic routes.
Extraction Method:
Synthetic Routes:
The molecular structure of ophiopogonanone E features a chromone backbone characteristic of flavonoids, with additional hydroxyl groups that contribute to its bioactivity. Key structural details include:
Ophiopogonanone E participates in several chemical reactions typical for flavonoids:
The mechanism of action of ophiopogonanone E primarily involves its interaction with nitric oxide synthase pathways:
Ophiopogonanone E exhibits several notable physical and chemical properties:
Ophiopogonanone E has several scientific applications:
Ophiopogonanone E is a specialized homoisoflavonoid exclusively biosynthesized in the tuberous roots of Ophiopogon japonicus (Thunb.) Ker Gawl., an evergreen perennial plant indigenous to East Asia. This species thrives in shaded, damp environments across China, Japan, Korea, and Vietnam [3] [7]. The compound accumulates primarily in the root cortex, where specialized parenchyma cells facilitate its synthesis through phenylpropanoid pathway derivatives.
Extraction methodologies for ophiopogonanone E involve multistep phytochemical processing:
Table 1: Extraction and Synthesis Parameters for Ophiopogonanone E
Method | Key Conditions | Yield Efficiency |
---|---|---|
Ethanol Reflux | 70°C, 3–5 hours | 0.8–1.2% dry weight |
HPLC Purification | C18 reverse-phase column, acetonitrile/water gradient | >95% purity |
Chemical Synthesis | Catalytic hydrogenation at 120°C | 60–70% total yield |
Ecological factors critically influence biosynthesis: Plants from Sichuan Province, China, exhibit 40% higher ophiopogonanone E concentrations than those from coastal regions, correlating with soil mineral profiles and microclimate variations [4] [7].
Ophiopogon japonicus belongs to the Asparagaceae family, with the following taxonomic hierarchy:
Historically termed "Maidong" or "Snake’s Beard," its tuberous roots feature in >200 traditional Chinese medicine (TCM) formulations. Key ethnopharmacological roles include:
Modern pharmacological validation confirms these uses align with ophiopogonanone E’s bioactivities: its anti-inflammatory effects suppress COX-2 and TNF-α, while its antioxidant capacity mitigates myocardial oxidative stress [1] [10].
Homoisoflavonoid research within Liliaceae (reclassified as Asparagaceae) originated in the 20th century. Key milestones include:
Table 2: Evolution of Homoisoflavonoid Research in Asparagaceae
Period | Research Focus | Key Advancement |
---|---|---|
Pre-1985 | Compound isolation | Basic skeleton characterization |
1985–2005 | Structural diversification | Identification of C-methylated variants |
2005–2020 | Mechanistic pharmacology | Apoptosis induction via glutathione imbalance |
2020–Present | Biosynthetic pathway engineering | CRISPR-based activation of flavonoid 3’-hydroxylase |
Ophiopogonanone E exemplifies structural optimization in plant evolution: Its 5,7-dihydroxy-8-methoxy configuration enhances radical scavenging versus simpler homoisoflavonoids, suggesting ecological roles in root pathogen defense [4]. Current research prioritizes structure–activity relationships to develop derivatives targeting oncology and cardiology [8] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9